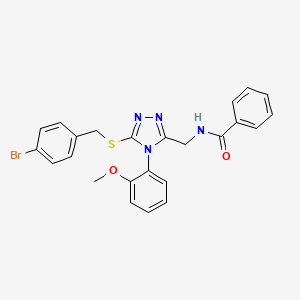

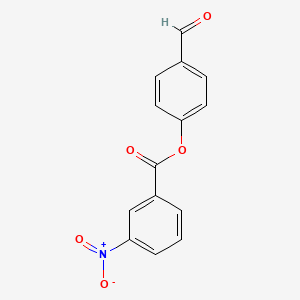

2,4-dioxo-N-(2-(pyridin-3-yloxy)phenyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

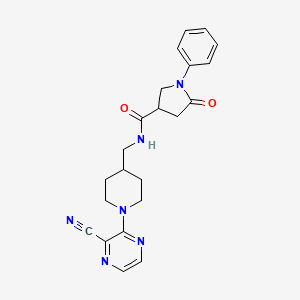

This compound is a chemical substance with the formula C₁₉H₁₄N₄O₅S . It is a type of organic heterobicyclic compound based on a quinazoline skeleton and its substituted derivatives .

Molecular Structure Analysis

The molecular weight of this compound is 410.4000 g/mol . It contains 19 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry condition at room temperature . The CAS Number is 1214468-35-5 and the MDL Number is MFCD11667663 .Scientific Research Applications

Advances in Sulfonamide Hybrids

Sulfonamides are a significant class of drugs, exhibiting a wide range of pharmacological activities such as antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities. The research highlights the development of two-component sulfonamide hybrids incorporating various organic compounds like coumarin, isoxazole, and quinazoline, focusing on their synthesis and biological activity. This demonstrates the compound's potential in creating hybrids for varied therapeutic applications (Ghomashi et al., 2022).

Photooxidation Catalysts

A study on the generation of singlet oxygen and photooxidation of sulfide into sulfoxide through cationic Ir(III) complexes, including those with pyridine ligands similar to the compound , illustrates the compound's relevance in photochemical applications, potentially offering a method to achieve high chemoselectivity under mild conditions (Li & Ye, 2019).

Synthesis and Structure Elucidation

The synthesis and structural confirmation of related sulfonamide compounds through IR, 1H-NMR, 13C-NMR, and mass spectral data indicate the methodological relevance in chemical synthesis and analytical chemistry, providing a foundation for the development of similar compounds with potential biological activities (Hayun et al., 2012).

properties

IUPAC Name |

2,4-dioxo-N-(2-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5S/c24-18-14-10-13(7-8-15(14)21-19(25)22-18)29(26,27)23-16-5-1-2-6-17(16)28-12-4-3-9-20-11-12/h1-11,23H,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFJJOARAGZOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)NC3=O)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-N-(2-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

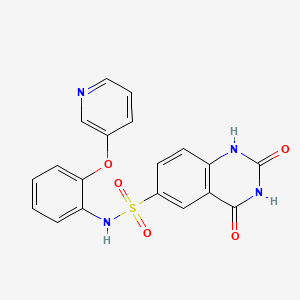

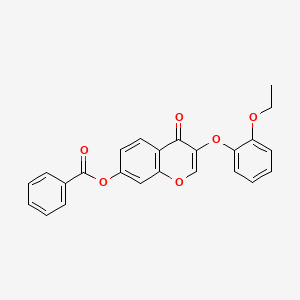

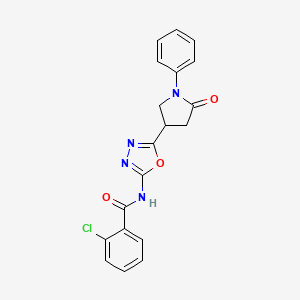

![(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2650364.png)

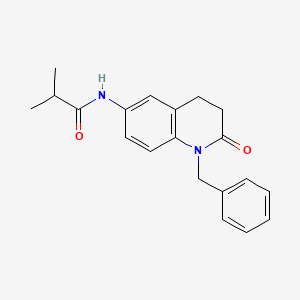

![1-(3-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2650366.png)

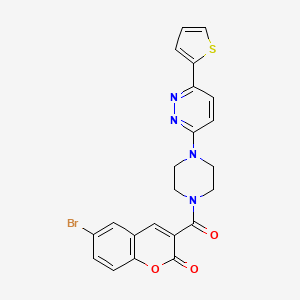

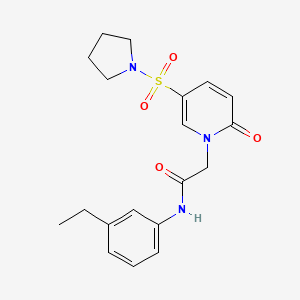

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)

![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)